Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate
Description
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate (CAS: 1330750-90-7) is a halogenated quinoline derivative characterized by a fused bicyclic structure with a 4-oxo-1,4-dihydroquinoline core. Key substituents include a methyl group at position 2, an iodine atom at position 3, and a methyl ester at position 6. The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions such as halogen bonding .
Properties
Molecular Formula |
C12H10INO3 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
methyl 3-iodo-2-methyl-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-6-9(13)11(15)7-4-3-5-8(10(7)14-6)12(16)17-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
YMHYZMRGLBWKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 undergoes nucleophilic substitution due to its electrophilic nature. Key reactions include:
Aromatic substitution :
-
Reaction with amines (e.g., piperidine, morpholine) in DMF at 80–100°C yields 3-aminoquinoline derivatives.
-
Thiolate ions (e.g., NaSH) displace iodine in ethanol/water mixtures, forming thioether analogs.
Conditions and yields :
| Nucleophile | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 90 | None | 65–75 |
| NaSH | EtOH/H₂O | 70 | K₂CO₃ | 60–70 |
Cross-Coupling Reactions
The C–I bond participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura coupling :
-
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 100°C produces biaryl derivatives. Typical yields range from 70–85%.
Ullmann-type coupling :
-
Copper(I)-catalyzed coupling with phenols or amines in DMSO at 120°C generates diaryl ethers or aryl amines.
Ester Hydrolysis and Functionalization
The methyl ester at position 8 undergoes hydrolysis under basic or acidic conditions:
Basic hydrolysis :
-
Treatment with 10% NaOH in ethanol/water at reflux for 16 hours yields the carboxylic acid derivative (pH adjustment to 2–3 with HCl precipitates the product) .
Acid-catalyzed transesterification :
Cyclization and Ring Modification
The dihydroquinoline core participates in cycloaddition and oxidation:
Oxidative dehydrogenation :
-
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the 1,4-dihydroquinoline to a fully aromatic quinoline system.
Cyclization with alkynes :
-
Under Sonogashira conditions (PdCl₂, CuI, PPh₃), terminal alkynes form fused pyridine derivatives.
Biological Activity Implications
Reaction products demonstrate pharmacological relevance:
-
Suzuki-coupled derivatives show enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
-
Hydrolyzed carboxylic acid analogs exhibit improved solubility for biological testing .
Stability and Reaction Optimization
Critical parameters for maximizing yields:
-
Iodine substitution : Requires anhydrous conditions to prevent hydrolysis of the C–I bond.
-
Ester stability : Hydrolysis proceeds faster in polar aprotic solvents (e.g., DMF vs. THF) .
This compound’s versatility in cross-coupling, substitution, and functional group interconversion positions it as a valuable intermediate in medicinal chemistry and materials science .
Scientific Research Applications
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: It is used as a probe to study biological pathways and enzyme interactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Research Implications
The comparative analysis highlights the importance of substituent positioning and halogen selection in tuning physicochemical properties. For example:
- Biological Activity : The target compound’s methyl ester may improve cell membrane permeability compared to carboxylic acid derivatives, making it a candidate for drug-discovery pipelines .
- Material Science: Iodine-substituted quinolines are promising for designing photoactive materials, as heavy atoms enhance spin-orbit coupling .
Biological Activity
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.12 g/mol. The presence of iodine in the structure enhances its reactivity and biological potential.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ampicillin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
| Bacillus cereus | 4 | 16 |
| Pseudomonas aeruginosa | 32 | 128 |
The compound showed superior activity against Bacillus cereus, with an MIC of 4 µg/mL, indicating strong antibacterial properties that exceed those of traditional antibiotics like ampicillin .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates notable antifungal activity. Research has shown that it effectively inhibits the growth of several fungal strains.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
|---|---|---|
| Candida albicans | 16 | 64 |
| Aspergillus niger | 32 | >128 |
| Trichophyton rubrum | 8 | 32 |
The compound exhibited an MIC of just 8 µg/mL against Trichophyton rubrum, showcasing its potential as an effective antifungal agent .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary assays indicate that it can induce apoptosis in cancer cell lines.
Case Study: Effect on Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). The results are summarized below:
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF7 | 15 | 10 |
| A549 | 20 | 12 |
| HCT116 | 18 | 11 |
The compound showed promising results with an IC50 value of 15 µM against MCF7 cells, indicating potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. It is believed to inhibit DNA synthesis and disrupt cellular membrane integrity.
Q & A
What are the standard synthetic routes for Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate, and how do reaction conditions influence regioselectivity?
Basic
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can undergo site-selective iodination using iodine sources (e.g., N-iodosuccinimide) under acidic conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity at the 3-position . Post-reduction steps may require catalytic hydrogenation or chemical reductants (e.g., SnCl₂) to stabilize the dihydroquinoline core .
Advanced
Optimizing iodination requires balancing steric and electronic effects. The 3-position’s accessibility is influenced by the 2-methyl group’s steric hindrance, which can be mitigated using bulky directing groups or low-temperature conditions (−10°C). Competing iodination at the 8-carboxylate position is minimized by protecting the carboxylate as a methyl ester early in the synthesis . Advanced characterization (e.g., single-crystal X-ray diffraction) validates regiochemistry and identifies by-products like 5-iodo isomers .
How can spectroscopic and crystallographic data resolve contradictions in structural assignments of iodinated quinoline derivatives?
Basic
Contradictions arise from overlapping NMR signals or ambiguous mass spectrometry (MS) fragmentation patterns. Use - HSQC and HMBC NMR to correlate protons with iodinated carbons. IR spectroscopy confirms carbonyl (C=O) and ester (C-O) functional groups . Compare experimental MS with theoretical isotopic patterns for iodine (M+2 peak at ~1:1 ratio) .
Advanced
Single-crystal X-ray diffraction (SHELX or WinGX) provides unambiguous structural validation. For example, C–H⋯O and C–H⋯Cl interactions in crystal packing (observed in ethyl 7-chloro-8-nitro derivatives) help confirm substituent positions . Mercury CSD’s void analysis identifies solvent-accessible regions, distinguishing between covalent iodination and non-covalent halogen bonding .
What strategies are employed to analyze hydrogen bonding and crystal packing in this compound derivatives?
Basic
Hydrogen bonding motifs (e.g., N–H⋯O or O–H⋯I) are identified via crystallography. WinGX and ORTEP generate thermal ellipsoid plots to visualize anisotropic displacement, highlighting directional interactions .
Advanced
Graph set analysis (R₂²(8) or C(6) patterns) quantifies hydrogen bond networks. For example, parallel molecular packing in ethyl 7-chloro derivatives is sustained by C–H⋯O and C–H⋯Cl interactions, forming infinite chains . Mercury’s Materials Module compares packing similarities with non-iodinated analogs to assess iodine’s steric impact .
How do structural modifications at the 3-iodo and 8-carboxylate positions affect biological activity?
Basic
The 3-iodo group enhances halogen bonding with biological targets (e.g., enzyme active sites), while the 8-carboxylate ester improves membrane permeability. Preliminary assays (e.g., MIC for antibacterial activity) guide lead optimization .
Advanced
Structure-activity relationship (SAR) studies use isosteric replacements (e.g., CF₃ for I) to probe electronic effects. Molecular docking (e.g., AutoDock Vina) predicts binding affinities with DNA gyrase or topoisomerase IV, validated by fluorescence quenching assays .
What methodological approaches ensure purity and stability of this compound during storage?
Basic
HPLC (C18 column, acetonitrile/water gradient) monitors degradation products. Stability studies under light, heat (40°C), and humidity (75% RH) identify optimal storage conditions (e.g., inert gas, −20°C) .
Advanced
Dynamic vapor sorption (DVS) measures hygroscopicity, while powder X-ray diffraction (PXRD) detects polymorphic transitions. Accelerated stability testing (ICH Q1A guidelines) quantifies decomposition kinetics using Arrhenius modeling .
How are computational tools integrated into the design of this compound analogs?
Advanced
Density functional theory (DFT) calculates iodine’s electrostatic potential surfaces to predict halogen bonding. Molecular dynamics (MD) simulations (AMBER force field) assess conformational stability in lipid bilayers. Quantitative structure-property relationship (QSPR) models correlate logP with pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
